molecular formula C19H22O4 B6339583 2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester CAS No. 1171923-89-9

2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339583
CAS No.: 1171923-89-9
M. Wt: 314.4 g/mol
InChI Key: ULIVSMQQJQQHAL-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is a benzoic acid derivative characterized by a methoxy group at position 6 of the aromatic ring and a 2,4-dimethylbenzyloxymethyl substituent at position 2. This ester is structurally related to several compounds documented in the literature, sharing a core benzoic acid methyl ester scaffold with variations in substituents influencing physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[(2,4-dimethylphenyl)methoxymethyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-13-8-9-15(14(2)10-13)11-23-12-16-6-5-7-17(21-3)18(16)19(20)22-4/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVSMQQJQQHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COCC2=C(C(=CC=C2)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the benzyloxymethyl group and the methoxy group. The benzyloxymethyl group can be synthesized through the reaction of benzyl chloride with methanol under basic conditions. The methoxy group is often introduced using methanol in the presence of a strong base or acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of specialized reactors and purification techniques to ensure high yield and purity. The process may include the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features may be exploited to create new drugs with specific therapeutic effects.

Industry: In the industrial sector, the compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features include:

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic Acid Methyl Esters
  • Substituents : 3,4-Dichloro groups on the benzyl moiety.
  • Molecular Formula : C₁₇H₁₆Cl₂O₄.
  • Molecular Weight : 355.22 g/mol.
  • Key Differences : Chlorine atoms introduce electron-withdrawing effects, increasing lipophilicity (logP) compared to methyl groups. This enhances metabolic stability but may reduce aqueous solubility .
2-(8-Aza-octyl)-6-methoxy-benzoic Acid Methyl Ester
  • Substituents : Aza-octyl chain (flexible amine-containing alkyl group).
  • Synthesis : Involves sodium nitrate in DMF, yielding 83.7% .
Methyl 2-(((6-Hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)amino)-4,5-dimethoxybenzoate
  • Substituents: Chromenyl-amino group with hydroxyl and ketone functionalities.
  • Molecular Weight : ~412.44 g/mol (estimated).
2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic Acid Methyl Ester
  • Substituents : Dihydroxy-phenyl-ethyl group.
  • Molecular Formula : C₁₇H₁₈O₅.

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) logP (Estimated) Key Properties
Target Compound 2,4-Dimethylbenzyloxymethyl ~314.22 ~3.5 High lipophilicity, moderate stability
2-(3,4-Dichloro-benzyloxymethyl) Analog 3,4-Dichloro 355.22 ~4.2 Enhanced metabolic stability
2-(8-Aza-octyl) Analog Aza-octyl chain ~337.40 ~2.8 Increased polarity, water solubility
Chromenyl-amino Analog Chromene ring ~412.44 ~3.0 Conjugation-dependent redox activity

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